Nigrocin-1-OW2 Nigrocin-1-OW2
Brand Name: Vulcanchem
CAS No.:
VCID: VC3677879
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Nigrocin-1-OW2

CAS No.:

Cat. No.: VC3677879

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Nigrocin-1-OW2 -

Specification

Introduction

Structure and Physicochemical Properties

Primary Structure

Nigrocin-1-OW2 is characterized by a specific amino acid sequence that defines its biological activity. The primary structure consists of 21 amino acids with the following sequence:

GILGNIVGMGKKIVCGLSGLC

This sequence can also be represented using the three-letter amino acid code as:

Gly-Ile-Leu-Gly-Asn-Ile-Val-Gly-Met-Gly-Lys-Lys-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys

Structural Features

Nigrocin-1-OW2 shares structural similarities with other antimicrobial peptides in the nigrocin family. Based on studies of related nigrocin peptides, it likely adopts an amphipathic α-helical structure in membrane-mimicking environments, which is a common structural motif among antimicrobial peptides . This structural characteristic is crucial for its mechanism of action, as the amphipathic nature allows the peptide to interact with and disrupt microbial cell membranes.

The peptide contains a single disulfide bond between two cysteine residues (positions 15 and 21), which contributes to its structural stability and functional conformation. This feature is important for maintaining the proper three-dimensional structure necessary for antimicrobial activity.

Physicochemical Properties

PropertyValueSource
Length21 amino acids
Molecular FormPowder (in commercial preparations)
Purity (HPLC)>95% (commercial grade)
SolubilityWater-soluble
AppearanceWhite to off-white powder
Storage Temperature-20°C (recommended)

The physicochemical properties of Nigrocin-1-OW2 make it amenable to laboratory studies and potential pharmaceutical applications. Its water solubility facilitates its use in various experimental settings, while its stability in powder form allows for long-term storage under appropriate conditions.

Source and Origin

Biological Source

Nigrocin-1-OW2 is derived from the skin secretions of Odorrana wuchuanensis, an amphibian species found in China, specifically in the Wuchuan region of Asia . This frog species, like many others in the same genus, produces a rich variety of bioactive peptides as part of its defense mechanism against microorganisms in its environment.

The isolation of antimicrobial peptides from amphibian skin has been a productive area of research, yielding numerous compounds with potential applications in medicine and biotechnology. The skin secretions of amphibians represent a valuable reservoir of bioactive molecules that have evolved to protect these organisms from microbial infections in their often wet and microbe-rich habitats.

Synthetic Production

For research and commercial purposes, Nigrocin-1-OW2 is typically produced synthetically rather than extracted from natural sources . This synthetic approach ensures consistency in the peptide's structure and purity, which is essential for reliable experimental results and potential applications.

The synthetic production of Nigrocin-1-OW2 typically involves solid-phase peptide synthesis techniques, followed by purification steps such as high-performance liquid chromatography (HPLC). Commercial preparations of the peptide generally achieve high purity levels (>95% by HPLC), making them suitable for research applications .

Antimicrobial Activity and Mechanism of Action

Spectrum of Activity

Nigrocin-1-OW2 demonstrates a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. The peptide has shown significant inhibitory effects against several clinically relevant microorganisms:

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Bacillus pyocyaneusGram-negative bacterium12.4 μM
Escherichia coliGram-negative bacterium3.1-6.2 μM
Staphylococcus aureusGram-positive bacterium3.1-6.2 μM
Candida albicansFungus3.1-6.2 μM

The data indicates that Nigrocin-1-OW2 exhibits particularly potent activity against E. coli, S. aureus, and C. albicans, with relatively low minimum inhibitory concentrations (MICs) ranging from 3.1 to 6.2 μM . This broad-spectrum activity makes Nigrocin-1-OW2 an interesting candidate for the development of novel antimicrobial agents.

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